molecular formula C8H12N4O B1476644 2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one CAS No. 2098102-70-4

2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one

Cat. No.: B1476644
CAS No.: 2098102-70-4
M. Wt: 180.21 g/mol
InChI Key: XOSPQTQMPORPKL-UHFFFAOYSA-N
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Description

“2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one” is a chemical compound. It is related to the 2-azabicyclo[2.2.1]heptane structure .


Synthesis Analysis

The synthesis of related compounds, oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature . The process involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene shows the importance of achieving selective oxidation to obtain valuable chemical intermediates used in various industrial applications. Such processes underscore the significance of controlling reaction conditions to favor the formation of desired products over others, highlighting the broader applicability of advanced catalytic systems in chemical synthesis (Hongen Cao et al., 2018).

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles illustrates the utility of these compounds across various fields, including pharmaceuticals and material science. The azide-alkyne cycloaddition, a key click reaction, is central to these syntheses, showcasing the versatility and efficiency of click chemistry in creating compounds with broad biological activities (C. Kaushik et al., 2019).

Pharmaceutical Research with Norbornane Compounds

Norbornane compounds, including those related to the azabicyclo[2.2.1]heptane structure, have been studied for their medicinal applications. Their unique molecular shape and fixed position of substituents make them interesting test molecules for exploring structure-activity relationships, indicating a potential research avenue for compounds like 2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one in drug discovery (G. Buchbauer et al., 1991).

Application in Azide-Isocyanide Multicomponent Reactions

Azidoisocyanides serve as bifunctional reagents in multicomponent reactions, including Passerini and Ugi reactions, demonstrating the potential of azide-functionalized compounds in synthesizing complex molecular architectures. This highlights the utility of azide groups in facilitating diverse chemical transformations, suggesting similar applications for this compound in organic synthesis (N. V. Sokolova et al., 2014).

Properties

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-azidoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-11-10-4-8(13)12-5-6-1-2-7(12)3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSPQTQMPORPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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